tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H25BrN2O2 and a molecular weight of 369.3 g/mol . It belongs to the class of carbamates and is characterized by the presence of a piperidine ring substituted with a bromobenzyl group and a tert-butyl carbamate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2-bromobenzyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like or can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with iodine yields .
Oxidation: Oxidation of the piperidine ring can lead to the formation of .
Reduction: Reduction can yield N-alkylated piperidine derivatives .
Scientific Research Applications
tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate: has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with biological receptors , while the piperidine ring can modulate the compound’s binding affinity and selectivity . The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate: can be compared with other similar compounds, such as:
- tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(2-iodobenzyl)piperidin-4-ylcarbamate
These compounds share a similar core structure but differ in the halogen substituent on the benzyl group. The presence of different halogens can influence the compound’s reactivity , biological activity , and physicochemical properties .
Conclusion
This compound: is a versatile compound with significant applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
tert-butyl N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMBPXAIJPCZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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